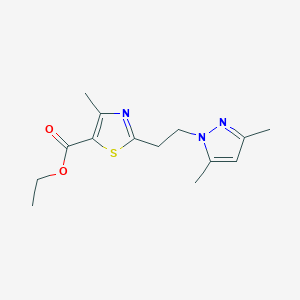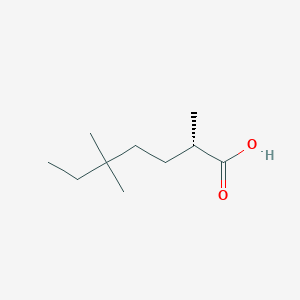
6,8-Dibromo-3-methoxy-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-3-methoxy-2-methylquinoline: is an organic compound with the molecular formula C₁₁H₉Br₂NO . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-3-methoxy-2-methylquinoline typically involves the bromination of 3-methoxy-2-methylquinoline. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6 and 8 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 6,8-Dibromo-3-methoxy-2-methylquinoline can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed:
- Substituted quinolines with various functional groups.
- Oxidized quinoline derivatives.
- Reduced quinoline derivatives .
Applications De Recherche Scientifique
Chemistry: 6,8-Dibromo-3-methoxy-2-methylquinoline is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their efficacy and safety in treating various diseases .
Industry: The compound finds applications in the development of materials with specific properties, such as dyes, pigments, and polymers. Its unique chemical structure makes it valuable in material science research .
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-3-methoxy-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the derivative being studied .
Comparaison Avec Des Composés Similaires
- 6,8-Dibromoquinoline
- 3-Methoxy-2-methylquinoline
- 6,8-Dibromo-2-methylquinoline
Comparison: 6,8-Dibromo-3-methoxy-2-methylquinoline is unique due to the presence of both bromine atoms and a methoxy group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For example, the methoxy group can influence the compound’s solubility and reactivity, while the bromine atoms can enhance its biological activity .
Propriétés
IUPAC Name |
6,8-dibromo-3-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c1-6-10(15-2)4-7-3-8(12)5-9(13)11(7)14-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFSZNPPKZCVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1OC)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Iodobenzo[d]isoxazol-3-amine](/img/structure/B2478895.png)



![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)

![1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2478905.png)


![ethyl 3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2478911.png)
![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)
